molecular formula C15H17NO4S B2892508 (Z)-3-butyl-5-(4-hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione CAS No. 881816-34-8

(Z)-3-butyl-5-(4-hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione

Cat. No. B2892508
CAS RN: 881816-34-8
M. Wt: 307.36
InChI Key: NTTZMXXJIGVLQS-LCYFTJDESA-N
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Description

“(Z)-3-butyl-5-(4-hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione” is a compound that has been studied for its potential as a multi-target antidiabetic agent . It is a derivative of thiazolidine-2,4-dione, a five-membered unsaturated ring system composed of carbon, oxygen, nitrogen, and sulfur molecules .


Synthesis Analysis

The synthesis of this compound involves the use of thiazolidinedione and 4-hydroxy-3-methoxybenzaldehyde . The central 5-benzylidinethiazolidine-2,4-dione for the lead compound was left unchanged, while the East and West moieties were altered by the introduction of different building blocks .


Molecular Structure Analysis

The molecular structure of this compound is determined by 3D crystallographic structures of enzymes DPP-4 (PDB ID: 1X7O), PTP-1B (PDB ID: 1NNY), α-amylase (PDB ID: 4W93), and α-glucosidase .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are primarily Knoevenagel condensation . The compound was obtained as a brown solid with a melting point of 199–201°C .


Physical And Chemical Properties Analysis

The compound is a brown solid with a melting point of 199–201°C . Its molecular weight is 251.26 g/mol .

Scientific Research Applications

Antidiabetic Agent

Thiazolidinediones (TZDs) are well-known for their role as antidiabetic agents. They function as insulin sensitizers by activating the peroxisome proliferator-activated receptor gamma (PPAR-γ), which regulates glucose and lipid metabolism . The compound “(5Z)-3-butyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione” has been studied for its potential to act as a partial activator of PPAR-γ, which could mitigate the adverse effects associated with full activation of this enzyme .

Molecular Docking Studies

Molecular docking studies are crucial for understanding how thiazolidinedione derivatives interact with biological targets. These studies help in predicting the binding affinity and mode of action of the compound within the target site. The compound has been involved in docking studies to explore its fit within the PPAR-γ receptor, which is significant for designing more effective antidiabetic medications .

Enzyme Inhibition

Thiazolidinedione derivatives have been evaluated for their ability to inhibit key enzymes involved in glucose metabolism. This includes α-amylase and α-glucosidase, enzymes that play a role in carbohydrate digestion and glucose absorption. Inhibition of these enzymes can lead to a decrease in postprandial blood glucose levels, which is beneficial for managing diabetes .

Anti-Inflammatory Properties

The anti-inflammatory properties of thiazolidinedione derivatives stem from their ability to modulate cytokine production and inhibit inflammatory pathways. This makes them potential candidates for treating inflammatory diseases and conditions where inflammation plays a key role .

Neuroprotective Effects

Research has indicated that thiazolidinedione derivatives may exert neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s, where inflammation and oxidative stress are contributing factors to neuronal damage .

Antioxidant Activity

Thiazolidinedione derivatives have shown antioxidant properties, which are important for combating oxidative stress in cells. Oxidative stress is implicated in various chronic diseases, including diabetes, cancer, and cardiovascular diseases. The antioxidant activity of these compounds can help in neutralizing free radicals and reducing oxidative damage .

Mechanism of Action

The compound is a multi-target inhibitor of α-glucosidase, α-amylase, PTP-1B, and DPP-4 . It is designed to manipulate multiple pathways at the same time for the treatment of diabetes .

Future Directions

The compound is a potential multi-target antidiabetic agent, and current research describes the goal to optimize this early lead compound . The efforts are focused on enhancing the capability of manipulating multiple pathways at the same time for the treatment of diabetes . The presence of electron releasing group (3,4,5-trimethoxy, p/o-OCH3, compounds 10, 12, and 15) on benzylidene portion of the molecule enhanced the antibacterial activity against S. aureus, B. subtilis, S. typhi, K. pneumonia, C. albicans and A. niger as well as the antidiabetic activity .

properties

IUPAC Name

(5Z)-3-butyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-3-4-7-16-14(18)13(21-15(16)19)9-10-5-6-11(17)12(8-10)20-2/h5-6,8-9,17H,3-4,7H2,1-2H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTZMXXJIGVLQS-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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